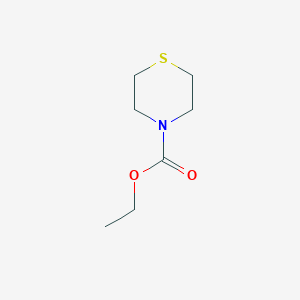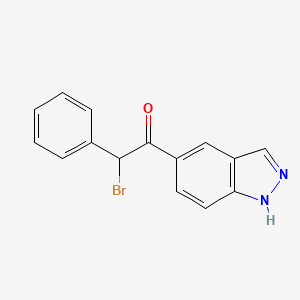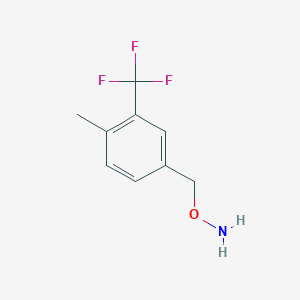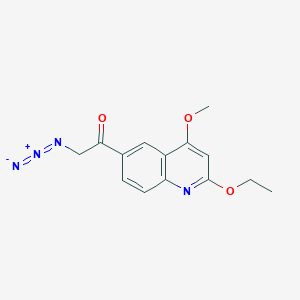
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone
Overview
Description
Preparation Methods
The synthesis of 2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an arylamine in the presence of a base.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution using sodium azide.
Acetylation and ethoxylation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of amines or other derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, its quinoline core can interact with various enzymes and receptors, influencing biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone can be compared with other quinoline derivatives such as:
6-Methoxyquinoline: Known for its use in fluorescent sensors and as a precursor in the synthesis of bioactive compounds.
2-Ethoxyquinoline: Studied for its potential antimicrobial properties.
4-Methoxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C14H14N4O3 |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone |
InChI |
InChI=1S/C14H14N4O3/c1-3-21-14-7-13(20-2)10-6-9(4-5-11(10)17-14)12(19)8-16-18-15/h4-7H,3,8H2,1-2H3 |
InChI Key |
IDZARPKSWATVLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=C(C=C2)C(=O)CN=[N+]=[N-])C(=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
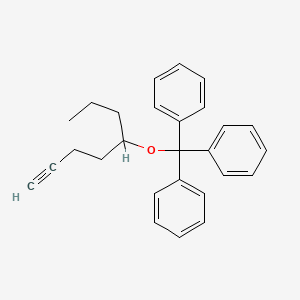
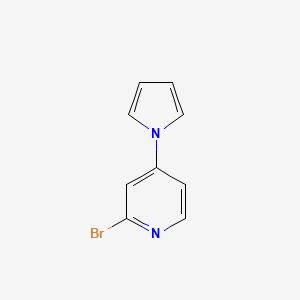
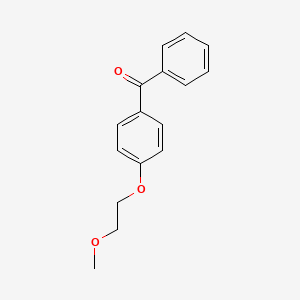
silane](/img/structure/B8458136.png)
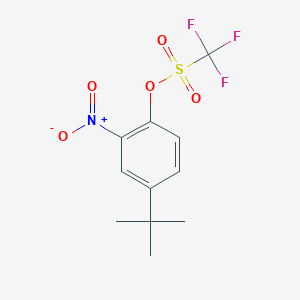
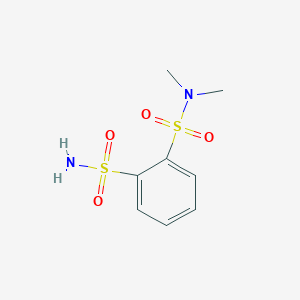
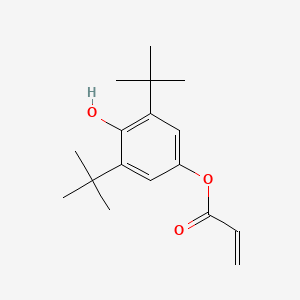
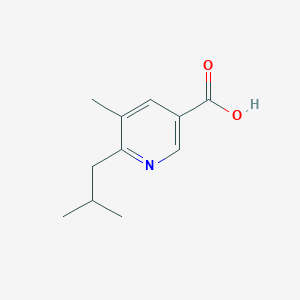
![6-(3-Methylimidazo[1,2-a]pyridin-2-yl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B8458160.png)
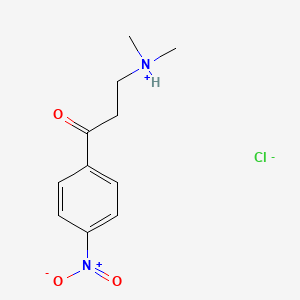
![5-Benzyloxyimidazo[1,2-a]pyridine](/img/structure/B8458162.png)
